Nagstatin
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Overview
Description
Nagstatin is a complex heterocyclic compound. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its significant biological and pharmacological activities. These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridin-3-yl-acetic acids typically involve similar multicomponent reactions. the scalability of these methods requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly involving halogenated intermediates, are common.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-acetic acid derivatives have a broad spectrum of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Serve as probes for studying biological processes.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetic acid derivatives involves interaction with specific molecular targets. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, which can induce sedative and anxiolytic effects . The pathways involved often include modulation of neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a common imidazo[1,2-a]pyridine core but differ in their substitution patterns, which influence their biological activities.
Uniqueness
Imidazo[1,2-a]pyridine-3-acetic acid, 8-(acetylamino)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
126844-81-3 |
---|---|
Molecular Formula |
C12H17N3O6 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[8-acetamido-6,7-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O6/c1-5(17)14-9-11(21)10(20)7(4-16)15-6(2-8(18)19)3-13-12(9)15/h3,7,9-11,16,20-21H,2,4H2,1H3,(H,14,17)(H,18,19) |
InChI Key |
OBMORLCFLUTVPI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nagstatin; Nagstatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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